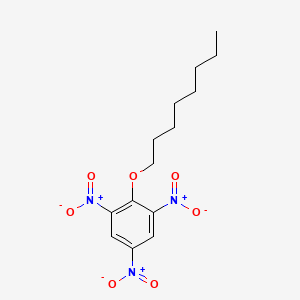
1,3,5-Trinitro-2-(octyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trinitro-2-(octyloxy)benzene is an organic compound characterized by the presence of three nitro groups and an octyloxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trinitro-2-(octyloxy)benzene can be synthesized through a multi-step process involving nitration and etherification reactions. The nitration of benzene derivatives typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The octyloxy group can be introduced via etherification using octanol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and etherification processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trinitro-2-(octyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds or cleavage products.
Reduction: Formation of 1,3,5-triamino-2-(octyloxy)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,3,5-Trinitro-2-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Materials Science: Potential use in the development of high-energy materials and explosives.
Biology and Medicine: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialized chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Trinitro-2-(octyloxy)benzene involves its interaction with molecular targets through its nitro and octyloxy groups. The nitro groups can participate in redox reactions, while the octyloxy group can influence the compound’s solubility and interaction with hydrophobic environments. The pathways involved include electron transfer and radical formation, which can lead to various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trinitrobenzene: Lacks the octyloxy group, making it less hydrophobic and with different reactivity.
2,4,6-Trinitrotoluene (TNT): Contains a methyl group instead of an octyloxy group, widely known for its explosive properties.
1,3,5-Triaminobenzene: The amino derivative of 1,3,5-Trinitrobenzene, with different chemical and physical properties.
Uniqueness
1,3,5-Trinitro-2-(octyloxy)benzene is unique due to the presence of the octyloxy group, which imparts distinct solubility and reactivity characteristics compared to other trinitrobenzene derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
21623-81-4 |
|---|---|
Formule moléculaire |
C14H19N3O7 |
Poids moléculaire |
341.32 g/mol |
Nom IUPAC |
1,3,5-trinitro-2-octoxybenzene |
InChI |
InChI=1S/C14H19N3O7/c1-2-3-4-5-6-7-8-24-14-12(16(20)21)9-11(15(18)19)10-13(14)17(22)23/h9-10H,2-8H2,1H3 |
Clé InChI |
DIKXVBAKFLJJSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















